molecular formula C14H17NO4 B141799 N-Boc-indoline-7-carboxylic acid CAS No. 143262-20-8

N-Boc-indoline-7-carboxylic acid

Cat. No.: B141799
CAS No.: 143262-20-8
M. Wt: 263.29 g/mol
InChI Key: SUAMIYWLXFROHE-UHFFFAOYSA-N
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Description

N-Boc-indoline-7-carboxylic acid: is a chemical compound that belongs to the indoline family. Indoline derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the indoline ring, and a carboxylic acid group at the 7-position of the indoline ring .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

    Boc Protection: The synthesis of N-Boc-indoline-7-carboxylic acid typically begins with the protection of the nitrogen atom of indoline using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting indoline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, reaction time, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-Boc-indoline-7-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can also undergo reduction reactions, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions can occur at the indoline ring, particularly at the 7-position. Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry: : N-Boc-indoline-7-carboxylic acid is used as a building block in the synthesis of various indoline-based compounds. It serves as a precursor for the synthesis of complex natural products and pharmaceuticals .

Biology: : In biological research, this compound is used to study the biological activity of indoline derivatives. It is involved in the synthesis of compounds with potential anticancer, antiviral, and antimicrobial properties .

Medicine: : The compound is used in medicinal chemistry for the development of new drugs. Indoline derivatives have shown promise in the treatment of various diseases, including cancer, viral infections, and bacterial infections .

Industry: : In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. It is also used in the development of new catalysts and ligands for chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : N-Boc-indoline-7-carboxylic acid is unique due to the specific positioning of the carboxylic acid group at the 7-position, which can influence its reactivity and interactions compared to other positional isomers. This unique positioning can lead to different biological activities and applications in research and industry .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-7-9-5-4-6-10(11(9)15)12(16)17/h4-6H,7-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAMIYWLXFROHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143262-20-8
Record name N-Boc-indoline-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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